

Unraveling the Fragmentation Fingerprint: A Comparative Guide to the Mass Spectrometry of Diallylmethylamine

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Compound of Interest

Compound Name: *Diallylmethylamine*

Cat. No.: *B1582482*

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For researchers, scientists, and drug development professionals, understanding the mass spectrometry fragmentation patterns of molecules is paramount for their identification and structural elucidation. This guide provides a detailed analysis of the electron ionization (EI) mass spectrometry fragmentation of **Diallylmethylamine** (DAMA), a tertiary amine with applications in synthesis. We present its characteristic fragmentation data, a detailed experimental protocol for its analysis, and a comparison with related aliphatic amines.

Elucidating the Fragmentation Pathway of Diallylmethylamine

Diallylmethylamine ($C_7H_{13}N$), with a molecular weight of 111.18 g/mol, undergoes characteristic fragmentation upon electron ionization.[1] The resulting mass spectrum displays a series of fragment ions that provide a unique fingerprint for this molecule. The fragmentation is primarily dictated by the stability of the resulting carbocations and radical species, with α -cleavage being a dominant pathway for aliphatic amines.[2][3][4] This process involves the cleavage of a carbon-carbon bond adjacent to the nitrogen atom, leading to the formation of a resonance-stabilized iminium ion.

Quantitative Fragmentation Data

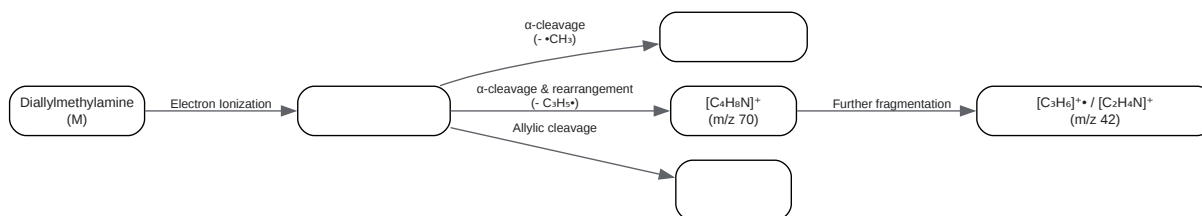
The electron ionization mass spectrum of **Diallylmethylamine** is characterized by several key fragments. The relative abundances of these ions are crucial for identification. The data

presented below is sourced from the National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center.^[1]

m/z	Relative Abundance (%)	Proposed Fragment Ion	Fragmentation Pathway
111	~5	$[C_7H_{13}N]^{+\bullet}$	Molecular Ion ($M^{+\bullet}$)
96	~20	$[C_6H_{10}N]^+$	Loss of a methyl radical ($\bullet CH_3$) via α -cleavage
84	~30	$[C_5H_8N]^+$	Loss of an ethyl radical ($\bullet C_2H_5$)
70	~40	$[C_4H_8N]^+$	Loss of a propyl radical ($\bullet C_3H_7$) or rearrangement and loss of propene
56	~60	$[C_3H_6N]^+$	Further fragmentation
41	100	$[C_3H_5]^+$	Allyl cation (Base Peak)
42	~80	$[C_3H_6]^{+\bullet}$ or $[C_2H_4N]^+$	Propene radical cation or iminium ion
39	~50	$[C_3H_3]^+$	Propargyl cation

Deciphering the Fragmentation Logic

The fragmentation of **Diallylmethylamine** can be visualized as a series of competing and sequential reactions initiated by the removal of an electron to form the molecular ion.



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Figure 1. Proposed fragmentation pathway of **Diallylmethylamine**.

Experimental Protocol: GC-MS Analysis of Volatile Amines

The following protocol provides a general framework for the analysis of **Diallylmethylamine** and similar volatile amines using Gas Chromatography-Mass Spectrometry (GC-MS).^[5]

1. Sample Preparation:

- For liquid samples, a "dilute and shoot" approach is often sufficient. Dilute the sample in a suitable solvent (e.g., methanol or dichloromethane) to a concentration of approximately 1-10 µg/mL.
- For complex matrices, headspace analysis is recommended to minimize matrix effects.^[5] Place the sample in a headspace vial and heat to an appropriate temperature (e.g., 80-120°C) to allow the volatile amines to partition into the headspace.

2. Gas Chromatography (GC) Conditions:

- Injector: Split/splitless inlet, typically in split mode with a high split ratio (e.g., 50:1) to prevent column overload.
- Inlet Temperature: 250°C.

- Column: A base-deactivated column is crucial for good peak shape and to prevent analyte adsorption.[5] A common choice is a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
- Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.
- Oven Temperature Program:
 - Initial temperature: 40°C, hold for 2 minutes.
 - Ramp: 10°C/min to 280°C.
 - Final hold: 5 minutes at 280°C.

3. Mass Spectrometry (MS) Conditions:

- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Source Temperature: 230°C.
- Quadrupole Temperature: 150°C.
- Scan Range: m/z 35-300.
- Solvent Delay: 2-3 minutes to prevent filament damage from the solvent peak.

Comparative Analysis with Alternative Amines

The fragmentation pattern of **Diallylmethylamine** can be compared with other tertiary amines to highlight structural differences.

Compound	Molecular Formula	Molecular Weight	Base Peak (m/z)	Key Fragments (m/z)
Diallylmethylamine	C ₇ H ₁₃ N	111.18	41	96, 70, 56, 42
Allyldiethylamine	C ₇ H ₁₅ N	113.20	98	84, 70, 56, 42
N-Allyl-N,N-dimethylamine	C ₅ H ₁₁ N	85.15	70	58, 42, 41

The comparison reveals distinct differences in the base peaks and the overall fragmentation patterns, allowing for the unambiguous identification of these structurally similar compounds. For instance, the base peak of Allyldiethylamine at m/z 98 corresponds to the loss of a methyl group, a classic α -cleavage. In contrast, the base peak of **Diallylmethylamine** at m/z 41, the allyl cation, indicates that cleavage of the C-N bond is a highly favorable process in this molecule, likely due to the stability of the resulting allyl cation.

This guide provides a foundational understanding of the mass spectrometric behavior of **Diallylmethylamine**. The presented data and protocols can be readily adapted by researchers for the identification and characterization of this and other volatile amines in various scientific and industrial applications.

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